GDC-0623

Descripción

This compound has been used in trials studying the treatment of Solid Cancers.

MEK Inhibitor this compound is an orally active, selective MEK inhibitor with potential antineoplastic activity. MEK inhibitor this compound specifically inhibits mitogen-activated protein kinase kinase (MEK or MAP/ERK kinase), resulting in inhibition of growth factor-mediated cell signaling and tumor cell proliferation. MEK is a key component of the RAS/RAF/MEK/ERK signaling pathway that regulates cell growth; constitutive activation of this pathway has been implicated in many cancers.

a Mapk-erk kinase inhibitor; structure in first source

Propiedades

IUPAC Name |

5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FIN4O3/c17-13-7-10(18)1-4-14(13)20-15-12(16(24)21-25-6-5-23)3-2-11-8-19-9-22(11)15/h1-4,7-9,20,23H,5-6H2,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWVETIZUQEJEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)NC2=C(C=CC3=CN=CN32)C(=O)NOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FIN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1168091-68-6 |

Source

|

| Record name | GDC-0623 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1168091686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GDC-0623 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11982 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GDC-0623 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW67545I4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GDC-0623: A Deep Dive into its Mechanism of Action as a MEK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

GDC-0623, also known as RG7421, is a potent and selective, orally active, allosteric inhibitor of MEK1 (mitogen-activated protein kinase kinase 1), a critical component of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Its ATP-uncompetitive nature and distinct mechanism of action have positioned it as a significant agent in the landscape of targeted cancer therapies, particularly for tumors driven by mutations in the BRAF and KRAS genes.[3][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.

Core Mechanism: Allosteric Inhibition of MEK1

This compound exerts its therapeutic effect by binding to an allosteric pocket adjacent to the ATP-binding site of MEK1, leading to the inhibition of its kinase activity.[5] This non-ATP-competitive inhibition is a key feature, offering a high degree of selectivity and potency.[2] A crucial aspect of this compound's mechanism is its ability to form a strong hydrogen bond with the serine 212 residue within the MEK1 protein.[4][6] This interaction is instrumental in blocking the feedback phosphorylation of wild-type RAF, a key event in the MAPK signaling cascade.[4][6] By stabilizing an inactive conformation of MEK, this compound effectively prevents the phosphorylation and subsequent activation of its downstream targets, ERK1 and ERK2.[1] The inhibition of ERK signaling ultimately leads to a halt in growth factor-mediated cell signaling and proliferation in cancer cells.[1][3]

The following diagram illustrates the position of this compound within the RAS/RAF/MEK/ERK signaling pathway and its inhibitory effect.

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound have been quantified in various preclinical studies. The following tables summarize the key in vitro and in vivo data.

Table 1: In Vitro Potency and Cellular Activity of this compound

| Parameter | Value | Cell Line | Mutation Status | Reference |

| Ki (MEK1) | 0.13 nM | - | - | [7][8] |

| EC50 | 4 nM | A375 | BRAF V600E | [7] |

| EC50 | 7 nM | A375 | BRAF V600E | [5][8] |

| EC50 | 11 nM | COLO 205 | BRAF V600E | [7] |

| EC50 | 18 nM | HT-29 | BRAF V600E | [7] |

| EC50 | 42 nM | HCT116 | KRAS G13D | [5][8] |

| EC50 | 53 nM | HCT116 | KRAS G13D | [7] |

| EC50 | 94 nM | HCT116 | KRAS G13D | [7] |

| IC50 Range | 0.001 to >30 µM | 260 human tumor cell lines | Various | [6] |

| Geometric Mean IC50 | 2.95 µM | 260 human tumor cell lines | Various | [6] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Mutation Status | Dosage | Tumor Growth Inhibition (TGI) | Reference |

| MiaPaCa-2 | - | 40 mg/kg, p.o. | 120% | [7] |

| A375 | BRAF V600E | 40 mg/kg, p.o. | 102% | [7] |

| HCT116 | KRAS G13D | 40 mg/kg, p.o. | 115% | [7] |

| COLO-205 | BRAF V600E | 40 mg/kg/day, p.o. | 94% (T/C = 6%) | [6] |

Experimental Protocols

To provide a deeper understanding of how the mechanism of action of this compound was elucidated, this section details a representative experimental protocol for a kinase assay.

MEK1 Kinase Assay Protocol

This protocol is a generalized representation based on commonly used methods to assess the inhibitory activity of compounds like this compound.

Objective: To determine the in vitro inhibitory activity of this compound on MEK1 kinase.

Materials:

-

Purified inactive recombinant MEK1 protein

-

Active BRAF, CRAF, or BRAF V600E kinase

-

Inactive recombinant ERK2

-

This compound (or other test inhibitors)

-

Kinase Buffer (e.g., 20 mM MOPS pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)

-

ATP solution

-

MgCl2 solution

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Antibodies against phospho-MEK and total MEK

-

Chemiluminescent substrate

Procedure:

-

Pre-incubation: In a microcentrifuge tube, pre-incubate 0.14 μM of purified inactive recombinant MEK1 protein with varying concentrations of this compound in 15 μL of kinase buffer. This incubation is typically performed for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.[7]

-

Reaction Initiation: Add 1 ng of an active upstream kinase (e.g., BRAF V600E) and 0.5 μg of the substrate (inactive recombinant ERK2) to the reaction mixture. The total reaction volume is brought to 20 μL with the addition of ATP (to a final concentration of 100 μM) and MgCl2 (to a final concentration of 15 mM).[7]

-

Incubation: Incubate the reaction mixture for 30 minutes at 30°C to allow the phosphorylation of MEK1 by the upstream kinase and the subsequent phosphorylation of ERK2 by MEK1.[7]

-

Reaction Termination: Stop the reaction by adding Laemmli sample buffer.

-

Analysis:

-

Separate the proteins in the reaction mixture by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Perform a Western blot using primary antibodies specific for phospho-MEK to measure the enzyme activity.

-

Visualize the immunoreactive proteins using a chemiluminescent substrate.[7]

-

Quantify the band intensities to determine the extent of inhibition at different this compound concentrations and calculate the IC50 value.

-

The following diagram outlines the workflow of a typical MEK1 kinase inhibition assay.

Clinical Development and Significance

This compound has been evaluated in Phase I clinical trials for the treatment of patients with locally advanced or metastatic solid tumors.[3][9] These trials aimed to assess the safety, tolerability, and pharmacokinetic profile of the drug.[9] The unique mechanism of this compound, particularly its efficacy in both BRAF and KRAS mutant cancers, underscores its potential as a valuable therapeutic agent.[2][4] The distinct inhibitory profile of this compound, which involves blocking MEK feedback phosphorylation, may offer advantages in certain genetic contexts compared to other MEK inhibitors.[4] Further clinical investigation is warranted to fully elucidate its therapeutic potential and patient populations most likely to benefit from treatment.

References

- 1. Facebook [cancer.gov]

- 2. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C16H14FIN4O3 | CID 42642654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mechanism of MEK inhibition determines efficacy in mutant KRAS- versus BRAF-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

GDC-0623: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0623 is a potent and selective, orally active, allosteric inhibitor of MEK1 (mitogen-activated protein kinase kinase 1). Developed by Genentech, this ATP-uncompetitive inhibitor has demonstrated significant preclinical activity in both in vitro and in vivo models of cancer, particularly in tumors harboring BRAF and KRAS mutations. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and early clinical evaluation of this compound, presenting key data in structured tables and detailing the experimental protocols for pivotal studies. Visualizations of the relevant signaling pathway and experimental workflows are provided to facilitate a deeper understanding of this compound's development.

Introduction: The RAS/RAF/MEK/ERK Pathway and the Rationale for MEK Inhibition

The RAS/RAF/MEK/ERK signaling pathway is a critical intracellular cascade that regulates fundamental cellular processes, including proliferation, differentiation, survival, and angiogenesis. Constitutive activation of this pathway, often driven by mutations in upstream components like RAS and RAF, is a hallmark of many human cancers. MEK1 and MEK2 are dual-specificity protein kinases that serve as a central node in this cascade, phosphorylating and activating ERK1 and ERK2. The central role of MEK makes it an attractive therapeutic target for cancers with aberrant RAS/RAF/MEK/ERK signaling. This compound was developed as a potent and selective inhibitor of MEK1 to therapeutically target this pathway.

Discovery and Chemical Properties

This compound, also known as RG-7421, was discovered and developed by Genentech.[1] It is a member of the imidazopyridine class of compounds.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (1-(5-((2-fluoro-4-iodophenyl)amino)imidazo[1,5-a]pyridin-6-yl)-2-(2-hydroxyethoxy)ethan-1-one)[1] |

| Molecular Formula | C₁₆H₁₄FIN₄O₃ |

| Molecular Weight | 456.21 g/mol [2] |

| CAS Number | 1168091-68-6 |

| Synonyms | G-868, RG-7421 |

Mechanism of Action

This compound is a potent, selective, and ATP-uncompetitive allosteric inhibitor of MEK1.[1][2] It binds to a pocket adjacent to the ATP-binding site, preventing MEK from adopting its active conformation. A key interaction is the formation of a hydrogen bond with the serine 212 (S212) residue in the MEK activation loop.[3] This mode of inhibition blocks the feedback phosphorylation of wild-type RAF by MEK.[3]

By inhibiting MEK1, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downstream inhibition of growth factor-mediated cell signaling and ultimately, the suppression of tumor cell proliferation. Preclinical studies have shown that this compound is effective against cancer cell lines with both BRAF and KRAS mutations.[1] Interestingly, its mechanism of stabilizing the MEK-RAF complex prevents the paradoxical activation of the pathway that has been observed with some other MEK inhibitors in KRAS-mutant contexts.

Figure 1: Simplified diagram of the RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by this compound.

Preclinical Pharmacology

In Vitro Activity

This compound has demonstrated potent inhibitory activity against MEK1 and robust anti-proliferative effects in a panel of cancer cell lines.

Table 2: In Vitro Activity of this compound

| Assay | Parameter | Value | Cell Line(s) |

| Enzymatic Assay | Ki (MEK1) | 0.13 nM[2] | - |

| Cell Proliferation | EC50 | 4 nM[2] | A375 (BRAF V600E) |

| EC50 | 53 nM[2] | HCT116 (KRAS G13D) | |

| EC50 | 11 nM[2] | COLO 205 (BRAF V600E) | |

| EC50 | 18 nM[2] | HT-29 (BRAF V600E) | |

| EC50 | 94 nM[2] | HCT116 (KRAS G13D) |

In Vivo Activity

In preclinical xenograft models, orally administered this compound resulted in significant tumor growth inhibition.

Table 3: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Treatment | Tumor Growth Inhibition (TGI) |

| Mouse Xenograft | MiaPaCa-2 (Pancreatic) | 40 mg/kg, p.o. | 120%[2] |

| Mouse Xenograft | A375 (Melanoma) | 40 mg/kg, p.o. | 102%[2] |

| Mouse Xenograft | HCT116 (Colorectal) | 40 mg/kg, p.o. | 115%[2] |

| Mouse Xenograft | COLO-205 (Colorectal) | 40 mg/kg/day, p.o. | Strong inhibition (T/C = 6%)[3] |

Experimental Protocols

In Vitro Kinase Assay

This protocol details the method used to determine the inhibitory activity of this compound against MEK1.

Materials:

-

Purified inactive recombinant MEK-1 protein

-

BRAF, CRAF, or BRAF V600E

-

Inactive recombinant ERK2

-

Kinase Buffer (20 mM MOPS pH 7.2, 25 mM beta-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT, 100 µM ATP, 15 mM MgCl₂)

-

This compound

-

Laemmli sample buffer

-

SDS-PAGE apparatus and reagents

-

Anti-phospho-MEK antibody

-

Chemiluminescent substrate

Procedure:

-

Pre-incubate 0.14 µM of purified inactive recombinant MEK-1 protein with varying concentrations of this compound in 15 µL of kinase buffer for 10 minutes at 30°C.[2]

-

Initiate the kinase reaction by adding 1 ng of BRAF, CRAF, or BRAF V600E combined with 0.5 µg of inactive recombinant ERK2 to the reaction, bringing the total volume to 20 µL.[2]

-

Incubate the reaction for 30 minutes at 30°C.[2]

-

Stop the reaction by adding Laemmli sample buffer.[2]

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with an anti-phospho-MEK antibody to measure enzyme activity.

-

Visualize the immunoreactive proteins using a chemiluminescent substrate.[2]

Figure 2: Workflow for the in vitro kinase assay to evaluate this compound activity.

Cell Proliferation Assays

Standard methods such as MTT or BrdU incorporation assays were utilized to assess the anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A375, HCT116)

-

96-well plates

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the EC50 values from the dose-response curves.

Materials:

-

Cancer cell lines

-

96-well plates

-

Cell culture medium

-

This compound

-

BrdU labeling solution (10 µM)

-

Fixing/denaturing solution

-

Anti-BrdU antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and treat with this compound for the desired duration.

-

Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell line's doubling time.[1]

-

Remove the labeling solution and fix/denature the cells.

-

Add the anti-BrdU primary antibody and incubate.

-

Wash and add the HRP-conjugated secondary antibody.

-

Add TMB substrate and monitor color development.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

Figure 3: General workflow for cell proliferation assays (MTT and BrdU).

In Vivo Mouse Xenograft Model

This protocol provides a general framework for establishing and utilizing subcutaneous tumor xenograft models to evaluate the efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Cancer cell lines (e.g., MiaPaCa-2, A375, HCT116)

-

Sterile PBS or cell culture medium

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Culture the selected cancer cell line to ~80-90% confluency.

-

Harvest the cells by trypsinization and wash with sterile PBS or medium.

-

Resuspend the cells in PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (e.g., 5 x 10⁶ cells/100 µL).

-

Anesthetize the mice.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 40 mg/kg) or vehicle control orally according to the planned schedule (e.g., daily).

-

Measure tumor volume with calipers at regular intervals (e.g., twice weekly).

-

Monitor animal body weight and overall health throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

Clinical Development

This compound entered a Phase 1 clinical trial (NCT01106599) to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors.[2]

Table 4: Overview of the Phase 1 Clinical Trial of this compound (NCT01106599)

| Parameter | Details |

| Study Design | Open-label, multicenter, dose-escalation (Stage I) followed by expansion (Stage II)[4] |

| Patient Population | Patients with locally advanced or metastatic solid tumors for whom standard therapy was ineffective or not available[4] |

| Intervention | This compound administered orally on a 21-day on/7-day off schedule[4] |

| Primary Objectives | To assess the safety, tolerability, and pharmacokinetics of this compound[4] |

The results of this study, revealed in 2014, indicated that this compound had low clearance and a low volume of distribution.[1]

Figure 4: Simplified logical flow of the development of this compound.

Conclusion

This compound is a potent and selective MEK1 inhibitor with a distinct ATP-uncompetitive, allosteric mechanism of action. It has demonstrated compelling preclinical anti-tumor activity in cancer models driven by BRAF and KRAS mutations. Early clinical data have provided insights into its safety and pharmacokinetic profile. This technical guide has summarized the key milestones in the discovery and development of this compound, providing detailed experimental protocols to aid researchers in the field of cancer drug development. The data and methodologies presented herein offer a valuable resource for the scientific community engaged in the investigation of MEK inhibitors and the broader field of targeted cancer therapy.

References

GDC-0623: A Deep Dive into the Potent and Selective MEK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

GDC-0623 is a potent, orally bioavailable, and highly selective small-molecule inhibitor of MEK1 (mitogen-activated protein kinase kinase 1), a critical component of the RAS/RAF/MEK/ERK signaling pathway.[1][2] This pathway is frequently dysregulated in a variety of human cancers, making it a prime target for therapeutic intervention. This compound exhibits its inhibitory effects in an ATP-uncompetitive manner, offering a distinct mechanism of action compared to many other kinase inhibitors.[3]

Core Target and Mechanism of Action

The primary molecular target of this compound is MEK1.[3] It binds to an allosteric site on the MEK1 enzyme, outside of the ATP-binding pocket, which leads to the inhibition of its kinase activity.[3] This, in turn, prevents the phosphorylation and activation of its downstream substrate, ERK (extracellular signal-regulated kinase). The inhibition of the RAS/RAF/MEK/ERK pathway ultimately leads to a decrease in growth factor-mediated cell signaling and a reduction in tumor cell proliferation.[2]

A key aspect of this compound's mechanism is its ability to block MEK feedback phosphorylation by wild-type RAF. This is a crucial feature that contributes to its efficacy in tumors with different genetic backgrounds.

In Vitro and In Vivo Efficacy

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines with varying mutational profiles. Its efficacy is particularly noted in cell lines with BRAF and KRAS mutations, which are common drivers of cancer.

| Parameter | Value | Cell Line/Target |

| Ki | 0.13 nM | MEK1 |

| EC50 | 7 nM | A375 (BRAF V600E) |

| EC50 | 42 nM | HCT116 (KRAS G13D) |

| EC50 | 4 nM | A375 (BRAF V600E) |

| EC50 | 53 nM | HCT116 (KRAS G13D) |

| EC50 | 11 nM | COLO 205 (BRAF V600E) |

| EC50 | 18 nM | HT-29 (BRAF V600E) |

| EC50 | 94 nM | HCT116 (KRAS G13D) |

In preclinical xenograft models, orally administered this compound has shown significant tumor growth inhibition.

| Animal Model | Dosage | Tumor Growth Inhibition |

| MiaPaCa-2 Xenograft | 40 mg/kg, p.o. daily | Potent Inhibition |

| A375 Xenograft | 40 mg/kg, p.o. daily | Potent Inhibition |

| HCT116 Xenograft | 40 mg/kg, p.o. daily | Potent Inhibition |

Clinical Development and Pharmacokinetics

This compound has been evaluated in a Phase I clinical trial (NCT01106599) in patients with locally advanced or metastatic solid tumors.[3] The study assessed the safety, tolerability, and pharmacokinetics of the drug.

| Parameter | Description |

| Dosing Schedule | 21 days on / 7 days off |

| Maximum Tolerated Dose (MTD) | Determined in the dose-escalation phase |

| Absorption | Rapid |

| Terminal Half-life | 4-6 hours |

Detailed pharmacokinetic parameters such as Cmax and AUC were assessed in the trial, but specific values are not publicly available at this time.

Signaling Pathway and Experimental Workflows

The inhibitory action of this compound on the RAS/RAF/MEK/ERK signaling pathway can be visualized as follows:

A typical experimental workflow to assess the in vitro efficacy of this compound is outlined below:

Experimental Protocols

In Vitro Kinase Assay

This protocol is designed to measure the inhibitory activity of this compound on MEK1 phosphorylation by RAF kinases.

Materials:

-

Purified inactive recombinant MEK1 protein

-

Active BRAF, CRAF, or BRAF V600E kinase

-

Inactive recombinant ERK2

-

Kinase Buffer (20 mM MOPS pH 7.2, 25 mM beta-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)

-

100 µM ATP

-

15 mM MgCl2

-

This compound at various concentrations

-

Laemmli sample buffer

-

SDS-PAGE apparatus

-

Western blotting equipment and antibodies against phospho-MEK

Procedure:

-

Pre-incubate 0.14 µM of purified inactive recombinant MEK1 protein with varying concentrations of this compound in 15 µL of kinase buffer for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding 1 ng of active RAF kinase (BRAF, CRAF, or BRAF V600E) and 0.5 µg of inactive recombinant ERK2 to the reaction mixture. The total reaction volume should be 20 µL.

-

Incubate the reaction for 30 minutes at 30°C.

-

Stop the reaction by adding Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated MEK.

-

Detect the signal using a chemiluminescent substrate and visualize the immunoreactive proteins.

-

Quantify the band intensities to determine the extent of MEK phosphorylation inhibition by this compound.

Cell Proliferation Assay (MTT Assay)

This protocol is used to determine the EC50 value of this compound in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT116, A375)

-

Complete growth medium (e.g., McCoy's 5A for HCT116)[4]

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed HCT116 cells into 96-well plates at a density of 3 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.[5]

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[1]

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the EC50 value.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line (e.g., A375)

-

Sterile PBS

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Harvest A375 cells during their logarithmic growth phase and resuspend them in sterile PBS, potentially mixed with Matrigel, to the desired concentration (e.g., 5 x 10^6 cells/100 µL).

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[1]

-

Administer this compound orally to the treatment group at the desired dose and schedule (e.g., 40 mg/kg daily). Administer the vehicle control to the control group.

-

Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.[1]

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

-

Calculate the tumor growth inhibition for the this compound treated group compared to the control group.

References

- 1. A375 Xenograft Model - Altogen Labs [altogenlabs.com]

- 2. In Silico HCT116 Human Colon Cancer Cell-Based Models En Route to the Discovery of Lead-Like Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. encodeproject.org [encodeproject.org]

- 5. N-methylsansalvamide elicits antitumor effects in colon cancer cells in vitro and in vivo by regulating proliferation, apoptosis, and metastatic capacity - PMC [pmc.ncbi.nlm.nih.gov]

GDC-0623: A Technical Overview of a Potent and Selective MEK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to GDC-0623 (also known as RG-7421), a potent and selective, ATP-uncompetitive inhibitor of MEK1. The information presented herein is intended for research, scientific, and drug development professionals interested in the chemical properties, biological activity, and experimental evaluation of this compound.

Chemical Structure and Properties

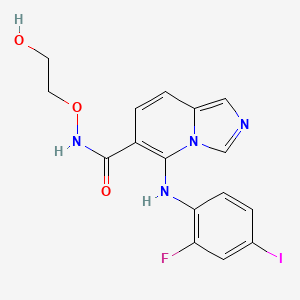

This compound is a member of the imidazopyridine class of organic compounds.[1] Its chemical structure is characterized by a core imidazo[1,5-a]pyridine ring system with substitutions at positions 5 and 6.[1]

Chemical Structure Diagram:

Caption: 2D chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | 5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide | [2][3][4] |

| Molecular Formula | C₁₆H₁₄FIN₄O₃ | [2][3][4][5][6] |

| Molecular Weight | 456.21 g/mol | [4][5][6][7][8][9] |

| Exact Mass | 456.0095 g/mol | [3][9] |

| CAS Number | 1168091-68-6 | [2][3][4][5][6][8][9][10][11] |

| SMILES | C1=CC(=C(C=C1I)F)NC2=C(C=CC3=CN=CN32)C(=O)NOCCO | [2][3][5][10] |

| Appearance | Light yellow to gray solid | [5] |

| Solubility | DMSO: ≥16.85 mg/mL, Ethanol: ≥2.69 mg/mL (with sonication), Water: Insoluble | [4][10][12] |

Biological Properties

This compound is a potent inhibitor of MEK1, a key kinase in the RAS/RAF/MEK/ERK signaling pathway.[3][5][13] It functions as an ATP-uncompetitive inhibitor, meaning it does not compete with ATP for binding to the enzyme.[1][5][7][8][9][10][11][12][14][15] This mode of action contributes to its high potency and selectivity.

| Biological Parameter | Value | Cell Line/System | Reference |

| Ki (MEK1) | 0.13 nM | In vitro kinase assay | [1][5][7][8][9][10][12][14] |

| EC₅₀ | 7 nM | A375 (BRAFV600E) | [5][8][9][12] |

| EC₅₀ | 42 nM | HCT116 (KRAS G13D) | [5][8][9][12] |

| Tumor Growth Inhibition | 102% | A375 xenograft model (40 mg/kg, p.o.) | [4][7] |

| Tumor Growth Inhibition | 115% | HCT116 xenograft model (40 mg/kg, p.o.) | [4][7][10][12] |

| Tumor Growth Inhibition | 120% | MiaPaCa-2 xenograft model (40 mg/kg, p.o.) | [4][7][8][10][12][14] |

Mechanism of Action: Targeting the RAS/RAF/MEK/ERK Signaling Pathway

This compound exerts its anti-tumor activity by inhibiting MEK1 in the RAS/RAF/MEK/ERK signaling cascade. This pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][3][9] Dysregulation of this pathway, often through mutations in BRAF or KRAS, is a common driver of tumorigenesis.[3] By inhibiting MEK1, this compound prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling and inhibiting tumor cell growth.[1][3]

RAS/RAF/MEK/ERK Signaling Pathway Diagram:

Caption: Inhibition of MEK1 by this compound in the RAS/RAF/MEK/ERK pathway.

Experimental Protocols

This section details key experimental methodologies for the evaluation of this compound.

In Vitro MEK1 Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against MEK1.

Methodology:

-

Preparation of Reagents:

-

Kinase Buffer: 20 mM MOPS (pH 7.2), 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT, 100 µM ATP, and 15 mM MgCl₂.[4][10][12]

-

Enzymes: Purified inactive recombinant MEK1, active BRAF (or other upstream activators like CRAF or BRAF V600E), and inactive recombinant ERK2.[4][10][12]

-

This compound: Prepare a stock solution in DMSO and dilute to desired concentrations in kinase buffer.

-

-

Assay Procedure:

-

Pre-incubate 0.14 µM of inactive MEK1 with varying concentrations of this compound in 15 µL of kinase buffer for 10 minutes at 30°C.[4][10][12]

-

Initiate the kinase reaction by adding 1 ng of an active upstream kinase (e.g., BRAF V600E) and 0.5 µg of inactive ERK2 to a final volume of 20 µL.[4][10][12]

-

Incubate the reaction mixture for 30 minutes at 30°C.[4][10][12]

-

Stop the reaction by adding Laemmli sample buffer.[4][10][12]

-

-

Analysis:

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated MEK (p-MEK).

-

Visualize the immunoreactive proteins using a chemiluminescent substrate.[4][10][12]

-

Quantify the p-MEK signal to determine the extent of inhibition by this compound and calculate the Ki value.

Cell-Based Proliferation Assay

This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Culture:

-

Culture human cancer cell lines (e.g., A375 with BRAF V600E mutation, HCT116 with KRAS G13D mutation) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

-

Assay Procedure:

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (typically ranging from picomolar to micromolar concentrations) for a specified period (e.g., 72 hours).

-

Include a vehicle control (DMSO) and a positive control for inhibition of proliferation.

-

-

Analysis:

-

Assess cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®).

-

Measure the absorbance or fluorescence according to the assay manufacturer's instructions.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control.

-

Determine the EC₅₀ value by fitting the dose-response data to a sigmoidal curve.

-

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Methodology:

-

Animal Model:

-

Use immunodeficient mice (e.g., nude or NOD/SCID).

-

Implant human cancer cells (e.g., A375, HCT116, MiaPaCa-2) subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Treatment:

-

Randomize the tumor-bearing mice into treatment and control groups.

-

Prepare this compound in a suitable vehicle for oral administration (e.g., a solution containing DMSO, PEG300, Tween-80, and saline).[8]

-

Administer this compound orally (p.o.) to the treatment group at a specified dose (e.g., 40 mg/kg) and schedule (e.g., daily).[4][7][8][10][12][14]

-

Administer the vehicle to the control group.

-

-

Analysis:

-

Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Calculate the tumor growth inhibition (TGI) as a percentage relative to the control group.

-

Experimental Workflow for this compound Evaluation:

References

- 1. This compound | C16H14FIN4O3 | CID 42642654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn-links.lww.com [cdn-links.lww.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medkoo.com [medkoo.com]

- 10. file.glpbio.com [file.glpbio.com]

- 11. MEK1/2 Inhibitor (GDC0623) Promotes Osteogenic Differentiation of Primary Osteoblasts Inhibited by IL-1β through the MEK-Erk1/2 and Jak/Stat3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

- 13. Xenograft Models - Altogen Labs [altogenlabs.com]

- 14. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 15. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

GDC-0623: A Deep Dive into ATP-Uncompetitive MEK Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GDC-0623, a potent and selective ATP-uncompetitive inhibitor of MEK1. We will delve into its mechanism of action, its effects on the RAS/RAF/MEK/ERK signaling pathway, and present key preclinical data. This document also includes detailed experimental protocols and visual representations of the signaling cascade and experimental workflows to support further research and development efforts in oncology.

Introduction to this compound

This compound is an orally active small molecule inhibitor of MEK1, a critical kinase in the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a key driver in many human cancers, making MEK an attractive therapeutic target.[2][3] this compound, developed by Genentech, is distinguished by its ATP-uncompetitive mechanism of inhibition.[1][4][5][6] It has shown significant antitumor activity in preclinical models, particularly in cancers with KRAS and BRAF mutations.[1][7] A Phase I clinical trial has been completed to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors (NCT01106599).[1][8]

Mechanism of Action: ATP-Uncompetitive Inhibition

This compound is a potent inhibitor of MEK1 with a Ki value of 0.13 nM.[1][4][5] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, this compound is an allosteric inhibitor that binds to a pocket adjacent to the ATP-binding site.[9] This ATP-uncompetitive nature offers potential advantages, including higher selectivity and the ability to avoid competition with high intracellular ATP concentrations.[9]

A key feature of this compound's mechanism is the formation of a strong hydrogen bond with the serine 212 (S212) residue in the activation loop of MEK.[7][10][11] This interaction is critical for blocking the feedback phosphorylation of MEK by wild-type RAF kinases (BRAF and CRAF).[7][10][11] By stabilizing the MEK-RAF complex, this compound prevents MEK activation, a mechanism that has shown particular efficacy in KRAS-mutant cancers.[4][12] In contrast to other MEK inhibitors like cobimetinib (GDC-0973), this compound does not promote BRAF-CRAF heterodimerization or the translocation of RAF to the plasma membrane.[9][12]

Signaling Pathway

This compound targets the core of the RAS/RAF/MEK/ERK pathway. This pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3] Mutations in upstream components like RAS and RAF lead to constitutive activation of the pathway, driving tumorigenesis.[7] this compound's inhibition of MEK prevents the phosphorylation and activation of its sole substrates, ERK1 and ERK2, thereby blocking downstream signaling and inhibiting tumor cell proliferation.[2]

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK.

Quantitative Data

The potency of this compound has been evaluated in various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of this compound

| Target | Parameter | Value |

| MEK1 | Ki | 0.13 nM |

Table 2: Cellular Proliferation Inhibition by this compound

| Cell Line | Cancer Type | Genotype | EC50 (nM) |

| A375 | Melanoma | BRAF V600E | 4 |

| A375 | Melanoma | BRAF V600E | 7 |

| HCT116 | Colorectal Cancer | KRAS G13D | 42 |

| HCT116 | Colorectal Cancer | KRAS G13D | 53 |

| HCT116 | Colorectal Cancer | KRAS G13D | 94 |

| COLO 205 | Colorectal Cancer | BRAF V600E | 11 |

| HT-29 | Colorectal Cancer | BRAF V600E | 18 |

Table 3: In Vivo Antitumor Activity of this compound

| Xenograft Model | Cancer Type | Genotype | Dosage | Tumor Growth Inhibition (%) |

| MiaPaCa-2 | Pancreatic Cancer | KRAS G12C | 40 mg/kg, p.o. | 120 |

| A375 | Melanoma | BRAF V600E | 40 mg/kg, p.o. | 102 |

| HCT116 | Colorectal Cancer | KRAS G13D | 40 mg/kg, p.o. | 115 |

| COLO-205 | Colorectal Cancer | BRAF V600E | 40 mg/kg/day, p.o. | 94 (T/C = 6%) |

Experimental Protocols

This section provides an overview of the methodologies used to characterize this compound.

In Vitro MEK1 Kinase Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of MEK1.

Protocol:

-

Enzyme and Substrate Preparation: Purified inactive recombinant MEK1 (0.14 μM) is used as the enzyme. Inactive recombinant ERK2 (0.5 μg) serves as the substrate.

-

Inhibitor Pre-incubation: this compound at various concentrations is pre-incubated with MEK1 in a kinase buffer (20 mM MOPS pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT, 100 μM ATP, 15 mM MgCl2) for 10 minutes at 30°C.

-

Reaction Initiation: The kinase reaction is initiated by adding 1 ng of an active RAF kinase (e.g., BRAF, CRAF, or BRAF V600E) and the ERK2 substrate to the MEK1-inhibitor mixture.

-

Incubation: The reaction is allowed to proceed for 30 minutes at 30°C.

-

Reaction Termination: The reaction is stopped by adding Laemle sample buffer.

-

Analysis: The level of phosphorylated MEK (p-MEK) is determined by SDS-PAGE followed by Western blotting with an antibody specific for phosphorylated MEK. The chemiluminescent signal is visualized to quantify enzyme activity.[5]

Caption: Workflow for the in vitro MEK1 kinase assay.

Cell Proliferation Assay

This assay determines the effect of this compound on the growth of cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cells (e.g., A375, HCT116) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound for 72-96 hours.

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The results are used to calculate the EC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of this compound in animal models.

Protocol:

-

Tumor Implantation: Human tumor cells (e.g., MiaPaCa-2, A375, HCT116) are subcutaneously implanted into immunodeficient mice.[4]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are treated with this compound (e.g., 40 mg/kg) or a vehicle control, typically via oral gavage, once daily for a specified period (e.g., 20 days).[4]

-

Tumor Measurement: Tumor volume is measured regularly throughout the study.

-

Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the this compound-treated group to the vehicle-treated group, often expressed as percent tumor growth inhibition.[4]

Conclusion

This compound is a potent, selective, and orally bioavailable ATP-uncompetitive inhibitor of MEK1 with a distinct mechanism of action. Its ability to effectively block MEK phosphorylation, particularly in KRAS-mutant cancers, highlights its potential as a valuable therapeutic agent. The preclinical data demonstrate significant antitumor activity both in vitro and in vivo. The information provided in this guide serves as a comprehensive resource for researchers and drug developers working on targeted cancer therapies involving the RAS/RAF/MEK/ERK pathway.

References

- 1. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. mdpi.com [mdpi.com]

- 4. apexbt.com [apexbt.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Mechanism of MEK inhibition determines efficacy in mutant KRAS- versus BRAF-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

GDC-0623: A Deep Dive into its Role in the MAPK Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of GDC-0623, a potent and selective inhibitor of MEK1, a critical kinase in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This document provides a comprehensive overview of its biochemical activity, cellular effects, and preclinical efficacy, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathway and experimental workflows.

Introduction to the MAPK Signaling Pathway and this compound

The RAS/RAF/MEK/ERK signaling pathway is a central regulator of cell proliferation, differentiation, and survival.[1] Constitutive activation of this pathway, often driven by mutations in genes such as BRAF and KRAS, is a hallmark of many human cancers.[1][2] Mitogen-activated protein kinase kinase (MEK), a dual-specificity kinase, represents a key node in this cascade, making it an attractive target for therapeutic intervention.

This compound (also known as RG7421) is an orally active, potent, and selective, ATP-uncompetitive inhibitor of MEK1.[3][4] Its distinct mechanism of action offers potential therapeutic benefits in tumors harboring activating mutations in the MAPK pathway.[2]

Mechanism of Action of this compound

This compound is an allosteric inhibitor of MEK1.[4] Unlike ATP-competitive inhibitors, it binds to a pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation. This ATP-uncompetitive mechanism contributes to its high potency and selectivity.[3][4][5]

A key structural feature of the this compound-MEK1 interaction is the formation of a strong hydrogen bond with the serine 212 (S212) residue in MEK.[6] This interaction is critical for preventing the feedback phosphorylation of MEK by wild-type RAF kinases, a mechanism that can lead to pathway reactivation and drug resistance. This unique characteristic is thought to contribute to its superior efficacy in KRAS-mutant tumors compared to other MEK inhibitors.[2] By inhibiting MEK1, this compound effectively blocks the phosphorylation and activation of its downstream substrate, ERK, thereby inhibiting tumor cell proliferation and survival.[1][4][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Biochemical Potency of this compound

| Parameter | Value | Reference |

| MEK1 Ki | 0.13 nM | [3][4][5] |

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Genotype | EC50 (nM) | Reference |

| A375 | BRAFV600E | 4 | [5] |

| A375 | BRAFV600E | 7 | [3][4] |

| HCT116 | KRASG13D | 53 | [5] |

| HCT116 | KRASG13D | 42 | [3][4] |

| COLO 205 | BRAFV600E | 11 | [5] |

| HT-29 | BRAFV600E | 18 | [5] |

Table 3: In Vivo Efficacy of this compound

| Xenograft Model | Dosage | Tumor Growth Inhibition (TGI) | Reference |

| MiaPaCa-2 | 40 mg/kg, p.o. | 120% | [5] |

| A375 | 40 mg/kg, p.o. | 102% | [5] |

| HCT116 | 40 mg/kg, p.o. | 115% | [5] |

| COLO-205 (BRAF V600E) | 40 mg/kg/day, p.o. | Strong inhibition (T/C = 6%) | [6] |

Visualizing the Role of this compound

MAPK Signaling Pathway and this compound Inhibition

Caption: The MAPK signaling cascade and the inhibitory action of this compound on MEK1/2.

Experimental Workflow for Evaluating this compound Efficacy

Caption: A typical experimental workflow for assessing the efficacy of this compound.

Detailed Experimental Protocols

In Vitro Kinase Assay for MEK1 Inhibition

This protocol is adapted from the methodology used in preclinical studies of this compound.[5]

Objective: To determine the inhibitory activity of this compound on MEK1 kinase.

Materials:

-

Purified inactive recombinant MEK1 protein

-

Activating kinase (e.g., BRAF, CRAF, or BRAFV600E)

-

Inactive recombinant ERK2 (substrate)

-

This compound

-

Kinase Buffer (20 mM MOPS pH 7.2, 25 mM beta-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT, 100 µM ATP, 15 mM MgCl2)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against phospho-MEK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Pre-incubate 0.14 µM of purified inactive recombinant MEK1 with varying concentrations of this compound in 15 µL of kinase buffer for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding 1 ng of the activating kinase (e.g., BRAFV600E) and 0.5 µg of inactive recombinant ERK2. The total reaction volume should be 20 µL.

-

Incubate the reaction mixture for 30 minutes at 30°C.

-

Stop the reaction by adding Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated MEK.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Visualize the immunoreactive protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the extent of MEK phosphorylation and calculate the IC50 value for this compound.

Western Blot Analysis for Downstream Signaling

Objective: To assess the effect of this compound on the phosphorylation of ERK in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A375, HCT116)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane and separate by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-ERK, total ERK, and the loading control overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate.

-

Analyze the band intensities to determine the relative levels of p-ERK and total ERK.

Cell Proliferation (MTT) Assay

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization solution

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the medium and add 100-200 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value of this compound.

Conclusion

This compound is a potent and selective ATP-uncompetitive MEK1 inhibitor with a distinct mechanism of action that involves a critical interaction with Ser212 of MEK. This unique binding mode effectively abrogates MAPK signaling and demonstrates significant anti-proliferative activity in both BRAF and KRAS mutant cancer cell lines, with notable efficacy in preclinical models of KRAS-driven cancers. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on MAPK pathway inhibitors and targeted cancer therapies.

References

- 1. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchhub.com [researchhub.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]

- 7. MEK Inhibitor this compound | Semantic Scholar [semanticscholar.org]

GDC-0623: A Technical Guide for Researchers in BRAF Mutant Cancer

An In-depth Analysis of a Potent MEK1 Inhibitor for Drug Development Professionals

Abstract

GDC-0623, also known as Belvarafenib, is a potent and selective, ATP-uncompetitive inhibitor of MEK1 with significant therapeutic potential in cancers driven by mutations in the BRAF gene. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, and clinical development status. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are provided to support researchers and drug development professionals in the evaluation and application of this compound in BRAF mutant cancer research.

Introduction

The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway due to mutations in key components, most notably BRAF, is a hallmark of many human cancers, including melanoma, colorectal cancer, and non-small cell lung cancer. The BRAF V600E mutation, present in approximately 50% of melanomas, leads to constitutive activation of the pathway, driving uncontrolled cell growth.[2]

This compound is a small molecule inhibitor that targets MEK1, a central kinase in this pathway. Its unique ATP-uncompetitive binding mode and its ability to stabilize the inactive conformation of the BRAF/MEK complex confer distinct pharmacological properties.[2][3] This guide will delve into the technical details of this compound, providing a valuable resource for its investigation in the context of BRAF mutant cancers.

Mechanism of Action

This compound is an allosteric inhibitor of MEK1, meaning it binds to a site distinct from the ATP-binding pocket.[4] This ATP-uncompetitive mechanism allows it to be effective regardless of cellular ATP concentrations. A key feature of this compound is its ability to form a strong hydrogen bond with serine 212 (S212) in the MEK activation loop.[2] This interaction is crucial for blocking the feedback phosphorylation of MEK by wild-type RAF.[2]

Furthermore, this compound has been shown to stabilize the inactive BRAF/MEK complex.[3] This trapping of the complex prevents the release of MEK, which is a necessary step for its activation.[3] This mechanism of action contributes to its potent inhibition of the MAPK pathway and is distinct from some other MEK inhibitors that may not share this stabilizing effect.[3]

Signaling Pathway Diagrams

The following diagrams illustrate the canonical MAPK/ERK signaling pathway and the mechanism of inhibition by this compound.

References

- 1. Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of MEK inhibition determines efficacy in mutant KRAS- versus BRAF-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

GDC-0623: A Comprehensive Technical Review of a Novel MEK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0623 is a potent and selective, orally bioavailable, allosteric inhibitor of MEK1 (mitogen-activated protein kinase kinase 1), a key component of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a critical driver in a significant portion of human cancers, making MEK an attractive target for therapeutic intervention.[3] this compound is an ATP-uncompetitive inhibitor, binding to a pocket adjacent to the ATP-binding site of MEK1.[4][5] This technical guide provides an in-depth review of the available scientific literature on this compound, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Mechanism of Action

This compound exhibits a distinct mechanism of action that underlies its differential efficacy in cancers driven by KRAS versus BRAF mutations.[4][6] Structural and functional analyses have revealed that this compound forms a critical hydrogen bond with serine 212 (S212) within the MEK1 protein.[4] This interaction is crucial for preventing the feedback phosphorylation of MEK by wild-type RAF kinases.[4]

In KRAS-mutant cancers, where MEK activation is dependent on upstream signaling from RAS and wild-type RAF, the ability of this compound to block this feedback phosphorylation is paramount for its anti-tumor activity.[4] Conversely, in BRAF-mutant tumors, particularly those with the V600E mutation, MEK is often already in a phosphorylated and active state.[4] While this compound can still inhibit active MEK, its unique interaction with S212 provides a more pronounced effect in the context of KRAS-driven signaling.[4][7] This nuanced mechanism highlights the importance of understanding the specific genetic context of a tumor when considering treatment with MEK inhibitors.

The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. The binding of this compound to MEK1 prevents the phosphorylation and subsequent activation of its downstream target, ERK1/2.[8] This blockade of ERK1/2 signaling leads to the inhibition of cell proliferation and the induction of apoptosis in susceptible cancer cell lines.[9] Notably, this compound has been shown to up-regulate the pro-apoptotic protein BIM, a key mediator of apoptosis, through the inhibition of ERK-mediated BIM phosphorylation.[8][9]

Quantitative Data

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line | Genotype | Reference(s) |

| Ki (MEK1) | 0.13 nM | - | - | [5][10] |

| EC50 | 7 nM | A375 | BRAFV600E | [10] |

| EC50 | 42 nM | HCT116 | KRASG13D | [10] |

| EC50 | 4 nM | A375 | BRAFV600E | [11] |

| EC50 | 53 nM | HCT116 | KRASG13D | [11] |

| EC50 | 11 nM | COLO 205 | BRAFV600E | [11] |

| EC50 | 18 nM | HT-29 | BRAFV600E | [11] |

| EC50 | 94 nM | HCT116 | KRASG13D | [11] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Animal Model | Tumor Type | Dosing | % Tumor Growth Inhibition (TGI) | Reference(s) |

| Mouse | MiaPaCa-2 (Pancreatic) | 40 mg/kg, p.o. | 120% | [10][11] |

| Mouse | A375 (Melanoma) | 40 mg/kg, p.o. | 102% | [10] |

| Mouse | HCT116 (Colorectal) | 40 mg/kg, p.o. | 115% | [10][11] |

Table 3: Phase I Clinical Trial (NCT01106599) Pharmacokinetic and Safety Data

| Parameter | Value | Population | Reference(s) |

| Dosing Schedule | 21 days on / 7 days off | Advanced Solid Tumors | - |

| Maximum Tolerated Dose (MTD) | Not explicitly stated in provided abstracts | Advanced Solid Tumors | - |

| Common Adverse Events | Rash, visual disturbances, diarrhea, fatigue, elevated CPK | Advanced Solid Tumors | - |

| Pharmacokinetics | Dose-proportional | Advanced Solid Tumors | - |

Note: A dedicated publication with the full results of the NCT01106599 trial was not identified in the search.

Experimental Protocols

In Vitro Kinase Assay

This protocol is synthesized from the available literature to provide a representative method for assessing the inhibitory activity of this compound on MEK1.

Objective: To determine the in vitro inhibitory constant (Ki) of this compound against MEK1.

Materials:

-

Purified, inactive recombinant MEK1 protein

-

Active RAF kinase (e.g., BRAFV600E)

-

Inactive recombinant ERK2 protein

-

This compound

-

Kinase Buffer (20 mM MOPS pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)

-

ATP solution

-

MgCl2 solution

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membrane

-

Primary antibodies (e.g., anti-phospho-MEK, anti-total MEK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

In a microcentrifuge tube, pre-incubate purified inactive recombinant MEK1 (e.g., 0.14 µM) with varying concentrations of this compound in kinase buffer for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding active RAF kinase (e.g., 1 ng), inactive recombinant ERK2 (e.g., 0.5 µg), ATP (e.g., 100 µM), and MgCl2 (e.g., 15 mM).

-

Incubate the reaction mixture for 30 minutes at 30°C.

-

Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for phosphorylated MEK (pMEK).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal and quantify the pMEK levels to determine the inhibitory activity of this compound.

Cell Viability Assay

This protocol provides a general framework for assessing the effect of this compound on cancer cell proliferation.

Objective: To determine the half-maximal effective concentration (EC50) of this compound in various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A375, HCT116)

-

Cell culture medium and supplements

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development or signal generation.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value by fitting the data to a dose-response curve.

Western Blot Analysis

This protocol outlines the general steps for analyzing protein expression and phosphorylation in cells treated with this compound.

Objective: To assess the effect of this compound on the phosphorylation of ERK and the expression of BIM.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pERK, anti-total ERK, anti-BIM, anti-tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cultured cancer cells with this compound at various concentrations and for different time points.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and incubate with the desired primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the chemiluminescent signal and analyze the changes in protein phosphorylation and expression levels.

In Vivo Xenograft Studies

This protocol provides a general outline for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Objective: To assess the in vivo anti-tumor activity of this compound.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line for implantation (e.g., MiaPaCa-2, A375, HCT116)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Facebook [cancer.gov]

- 3. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of MEK inhibition determines efficacy in mutant KRAS- versus BRAF-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C16H14FIN4O3 | CID 42642654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. thomassci.com [thomassci.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. file.glpbio.com [file.glpbio.com]

Methodological & Application

Application Notes: In Vitro Characterization of GDC-0623, a MEK1 Inhibitor

Introduction

GDC-0623 (also known as RG7421) is a potent and selective, ATP-uncompetitive inhibitor of MEK1 (Mitogen-activated protein kinase kinase 1).[1][2][3] MEK1 is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers.[3][4][5] Constitutive activation of this pathway, often through mutations in BRAF or KRAS genes, leads to uncontrolled cell proliferation and survival.[3][4] this compound acts as an allosteric inhibitor, binding to a pocket adjacent to the ATP-binding site, thereby preventing MEK phosphorylation and activation by upstream RAF kinases.[6][7] This ultimately leads to the inhibition of ERK phosphorylation and a blockade of downstream signaling.[6] These application notes provide detailed protocols for the in vitro evaluation of this compound's biochemical potency, cellular activity, and mechanism of action.

Mechanism of Action: The RAS/RAF/MEK/ERK Pathway

The diagram below illustrates the canonical RAS/RAF/MEK/ERK signaling cascade and the point of inhibition by this compound. Growth factor binding to Receptor Tyrosine Kinases (RTKs) activates RAS, which in turn recruits and activates RAF kinases. RAF then phosphorylates and activates MEK1/2, which subsequently phosphorylates and activates ERK1/2. Activated ERK1/2 translocates to the nucleus to regulate transcription factors involved in cell proliferation, survival, and differentiation. This compound directly inhibits MEK1, blocking the signal propagation to ERK.

Caption: this compound inhibits the RAS/RAF/MEK/ERK signaling pathway by targeting MEK1.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through biochemical and cell-based assays.

Table 1: Biochemical and Cellular Potency of this compound

| Assay Type | Target/Cell Line | Genotype | Parameter | Value | Reference |

| Biochemical Assay | MEK1 | - | Kᵢ | 0.13 nM | [1][2][6] |

| Cell Viability Assay | A375 | BRAF V600E | EC₅₀ | 7 nM | [1][8] |

| Cell Viability Assay | COLO 205 | BRAF V600E | EC₅₀ | 11 nM | [2][8] |

| Cell Viability Assay | HT-29 | BRAF V600E | EC₅₀ | 18 nM | [2][8] |

| Cell Viability Assay | HCT116 | KRAS G13D | EC₅₀ | 42 nM | [1][8] |

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize this compound.

Caption: General workflow for the in vitro characterization of this compound.

Protocol 1: In Vitro MEK1 Kinase Assay

This assay biochemically measures the direct inhibition of MEK1 activity by this compound in a reconstituted kinase cascade.

Materials:

-

Purified, inactive recombinant MEK1 protein

-

Active BRAF or CRAF kinase

-

Inactive recombinant ERK2 protein

-

This compound

-

Kinase Buffer (20 mM MOPS pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT, 100 µM ATP, 15 mM MgCl₂)

-

Laemmli sample buffer

-

SDS-PAGE equipment and reagents

-

Western blot equipment and reagents

-

Primary antibody against phospho-MEK (p-MEK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer.

-

In a microcentrifuge tube, pre-incubate 0.14 µM of inactive MEK1 with the desired concentration of this compound (or DMSO vehicle control). The total volume should be 15 µL.

-

Incubate the mixture for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding 5 µL of a solution containing 1 ng of active BRAF (or CRAF) and 0.5 µg of inactive ERK2. The final reaction volume is 20 µL.

-

Incubate the reaction for 30 minutes at 30°C.

-

Stop the reaction by adding an equal volume of 2x Laemmli sample buffer.

-

Boil the samples for 5 minutes at 95°C.

-

Resolve the proteins via SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against p-MEK, followed by an HRP-conjugated secondary antibody.

-

Visualize the immunoreactive bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensity to determine the level of MEK1 phosphorylation. Calculate the Ki value based on the inhibition curve.

Protocol 2: Cell Viability Assay (MTT/Resazurin)

This protocol assesses the effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A375, HCT116)

-

Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)

-

This compound

-

96-well clear or opaque-walled plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt solution

-

Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl)

-

Plate reader (absorbance or fluorescence)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a 2x concentration serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle (DMSO) control.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

Viability Measurement:

-

For MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[9] Then, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]

-

For Resazurin Assay: Add 10 µL of 0.2 mg/mL resazurin solution to each well and incubate for 2-4 hours at 37°C.[10]

-

-

Data Acquisition:

-

Analysis: Normalize the readings to the vehicle control wells. Plot the normalized viability against the log concentration of this compound and use a non-linear regression model to calculate the EC₅₀ value.

Protocol 3: Western Blot Analysis of ERK Phosphorylation

This assay confirms the mechanism of action of this compound in a cellular context by measuring the inhibition of its direct downstream target, ERK.

Materials:

-

Cancer cell lines cultured in 6-well plates

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE and Western blot equipment

-